3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid
Description
3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid (CAS: 878417-25-5) is a pyrazolo[1,5-a]pyrimidinone derivative with a molecular formula of C₁₇H₁₇N₃O₃ and a molar mass of 311.34 g/mol . Its structure features:
- A pyrazolo[1,5-a]pyrimidinone core with a ketone group at position 5.
- Substituents: two methyl groups (positions 2 and 5), a phenyl group (position 3), and a propanoic acid side chain (position 6).
It is commercially available at 95% purity (AK Scientific) and is typically supplied in milligram quantities (e.g., 23 mg) for research use .
Properties
IUPAC Name |
3-(2,5-dimethyl-7-oxo-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-10-13(8-9-14(21)22)17(23)20-16(18-10)15(11(2)19-20)12-6-4-3-5-7-12/h3-7,19H,8-9H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPZQPRGGCOSNBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C(=O)N2N1)CCC(=O)O)C)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolopyrimidine core. One common approach is the Biginelli-type reaction, which involves the condensation of a β-keto ester, an aldehyde, and urea or thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate enamine, followed by cyclization to form the pyrazolopyrimidine ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. Catalysts such as Lewis acids or organocatalysts can be employed to improve the yield and selectivity of the reaction. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to introduce oxygen atoms into the molecule.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or halides, under appropriate conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazolopyrimidines or other derivatives.
Scientific Research Applications
This compound has shown significant potential in various scientific research applications:
Medicine: It has been studied for its antiviral, anti-inflammatory, and anticancer properties. Its ability to bind to multiple receptors makes it a valuable candidate for drug development.
Chemistry: The compound serves as a versatile intermediate in the synthesis of other complex molecules, contributing to advancements in organic synthesis.
Biology: Its biological activities have been explored in the context of enzyme inhibition and modulation of biological pathways.
Industry: The compound's unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds share structural similarities with the target molecule, differing in substituents, heterocyclic cores, or functional groups. Key comparisons are summarized in Table 1.
3-(5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic Acid
- CAS : 1158240-94-8
- Molecular Formula : C₁₂H₁₃N₃O₃
- Molar Mass : 267.25 g/mol
- Key Differences: Lacks the phenyl group (position 3) and one methyl group (position 2) compared to the target compound.
- Availability : Discontinued by CymitQuimica but previously offered at 95% purity (Combi-Blocks) .
3-(2,5-Dimethyl-7-oxo-4,7-dihydro-[1,2,4]-triazolo[1,5-a]pyrimidin-6-yl)-propionic Acid
- CAS : 883550-13-8
- Molecular Formula : C₁₀H₁₁N₅O₃
- Molar Mass : 265.23 g/mol
- Key Differences : The pyrazolo core is replaced with a triazolo ring, introducing an additional nitrogen atom. This increases polarity and hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability .
6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile Hydrochloride
- CAS: Not provided
- Molecular Formula : C₁₇H₁₆N₅O·HCl (estimated)
- Molar Mass : ~349.8 g/mol
- Key Differences: Contains an isopropyl group (position 6) and a cyano substituent (position 3). The hydrochloride salt improves aqueous solubility compared to the free acid form of the target compound .
3-(1-Cyclohexyl-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-3-yl)propanoic Acid
- Molecular Formula : C₁₈H₂₀N₄O₂
- Molar Mass : 324.38 g/mol
- Key Differences: The pyrazolo-pyrimidinone core is replaced with an imidazo-pyrrolo-pyrazine system. This extended heterocycle likely enhances π-π stacking interactions but may reduce metabolic stability .
Table 1. Structural and Physicochemical Comparison
Key Research Findings
Bioisosteric Potential: The carboxylic acid group in the target compound and its analogs mimics phosphate groups in ATP-binding pockets, making them candidates for kinase inhibition .
Solubility vs. Permeability : Hydrochloride salts (e.g., 6-isopropyl derivative) enhance solubility but may require formulation adjustments for optimal bioavailability .
Synthetic Accessibility : The triazolo analog (CAS: 883550-13-8) is easier to synthesize due to fewer steric hindrances but shows reduced stability in acidic conditions .
Structural Misattribution : Some sources erroneously label triazolo derivatives as pyrazolo compounds, highlighting the need for careful database curation .
Biological Activity
3-(2,5-Dimethyl-7-oxo-3-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a complex heterocyclic structure that contributes to its biological activity. The presence of the pyrazolo[1,5-a]pyrimidine core is particularly noteworthy as it is associated with various pharmacological effects.
Antifungal Activity
Research indicates that derivatives of pyrazolo compounds exhibit antifungal properties. A study demonstrated that related compounds showed significant inhibition against fungal strains, suggesting that this compound may possess similar activity, although specific data on this compound is limited .
Anti-inflammatory Effects
In a model of osteoarthritis induced by monoiodoacetate (MA), compounds with similar structural features have shown promising anti-inflammatory effects. They were effective in reducing biomarkers of inflammation such as tumor necrosis factor-alpha (TNF-a) and interleukin 6 (IL-6), which are critical in the pathophysiology of inflammatory diseases . While direct studies on this specific compound's anti-inflammatory properties are sparse, the structural analogy suggests potential efficacy.
Antioxidant Activity
The antioxidant capacity of related pyrazole derivatives has been documented. These compounds can mitigate oxidative stress by enhancing the activity of antioxidant enzymes and reducing reactive oxygen species (ROS) levels . The presence of functional groups in this compound may similarly contribute to antioxidant effects.
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : Pyrazolo derivatives often act as inhibitors of key enzymes involved in inflammatory pathways and fungal metabolism.
- Modulation of Signaling Pathways : These compounds may influence signaling pathways associated with inflammation and oxidative stress responses.
- Direct Antimicrobial Action : The structural characteristics may allow for direct interaction with microbial cell membranes or essential metabolic pathways.
Case Studies and Research Findings
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
